Cloxacillin Sodium
Cloxacillin Sodium
Cloxacillin Sodium is the sodium salt of cloxaclliin, a semisynthetic beta-lactamase resistant penicillin antibiotic with antibacterial activity. Cloxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.
Cloxacillin sodium monohydrate is an organic sodium salt and a hydrate. It contains a cloxacillin sodium.
A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN.
Cloxacillin sodium monohydrate is an organic sodium salt and a hydrate. It contains a cloxacillin sodium.
A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN.
Brand Name:
Vulcanchem
CAS No.:
7081-44-9
VCID:
VC0001087
InChI:
InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1
SMILES:
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Molecular Formula:
C19H19ClN3NaO6S
Molecular Weight:
475.9 g/mol
Cloxacillin Sodium
CAS No.: 7081-44-9
APIs
VCID: VC0001087
Molecular Formula: C19H19ClN3NaO6S
Molecular Weight: 475.9 g/mol
CAS No. | 7081-44-9 |
---|---|
Product Name | Cloxacillin Sodium |
Molecular Formula | C19H19ClN3NaO6S |
Molecular Weight | 475.9 g/mol |
IUPAC Name | sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
Standard InChI | InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1 |
Standard InChIKey | KCUWTKOTPIUBRI-VICXVTCVSA-M |
Isomeric SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] |
SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Description | Cloxacillin Sodium is the sodium salt of cloxaclliin, a semisynthetic beta-lactamase resistant penicillin antibiotic with antibacterial activity. Cloxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis. Cloxacillin sodium monohydrate is an organic sodium salt and a hydrate. It contains a cloxacillin sodium. A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN. |
Synonyms | Chloroxacillin Cloxacillin Cloxacillin Sodium Cloxacillin, Sodium Sodium Cloxacillin Sodium, Cloxacillin Syntarpen Tegopen |
Reference | Guzmán, Flavio, MD. /Beta Lactams Antibiotics (penicillins and Cephalosporins) Mechanism of Action.” Medical Pharmacology. Pharmacology Corner, 29 Nov. 2008. Web. 21 Aug. 2012.Pitout JD, Sanders CC, Sanders WE Jr. Antimicrobial resistance with focus on beta-lactam resistance in gram-negative bacilli. Am J Med 1997; 103:51. |
PubChem Compound | 23675743 |
Last Modified | Nov 11 2021 |
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